6-Phenoxypyridine-3-carboximidamide hydrochloride
Overview
Description
6-Phenoxypyridine-3-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1221725-77-4 . It has a molecular weight of 249.7 and its IUPAC name is 6-phenoxy-3-pyridinecarboximidamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O.ClH/c13-12(14)9-6-7-11(15-8-9)16-10-4-2-1-3-5-10;/h1-8H, (H3,13,14);1H . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Copper Recovery
Research by Wojciechowska et al. (2017) in "Separation and Purification Technology" explores the use of N′-alkyloxypyridine-2-, -3- and -4-carboximidamides for extracting copper(II) from chloride solutions. This study highlights the potential of these compounds in recovering copper, offering insights into their complexation mechanism and extraction efficiency (Wojciechowska et al., 2017).
Cyclopalladation Studies
The "Journal of Organometallic Chemistry" published a study by Geest, O'Keefe, and Steel (1999), examining the cyclopalladation of 2-phenoxypyridine and related compounds. This research contributes to the understanding of the formation of metallocycles and their derivatives, which can be crucial in organometallic chemistry (Geest et al., 1999).
Herbicidal Activities
Fujikawa et al. (1970) in "Agricultural and Biological Chemistry" investigated the herbicidal activities of phenoxypyridines. Their findings indicate that certain phenoxypyridines, particularly 2-phenoxypyridines, show high potential as effective herbicides (Fujikawa et al., 1970).
Chromium(VI) Reduction
A 2020 study in "Separation and Purification Technology" by Wójcik et al. demonstrates the use of N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide in reducing carcinogenic chromium(VI) in aqueous solutions. This research is significant for environmental chemistry, particularly for the removal of toxic chromium compounds from water (Wójcik et al., 2020).
Zinc(II) Extraction
Research by Wojciechowska, Wieszczycka, and Wojciechowska (2017) on hydrophobic N′-alkyloxypyridine carboximidamides as zinc(II) extractants from acidic chloride solutions offers valuable insights into the extraction process and factors affecting it. This study is crucial for understanding the efficient extraction of zinc(II), a vital industrial metal (Wojciechowska et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
6-phenoxypyridine-3-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c13-12(14)9-6-7-11(15-8-9)16-10-4-2-1-3-5-10;/h1-8H,(H3,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLVMWVKJOYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-77-4 | |
Record name | 3-Pyridinecarboximidamide, 6-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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